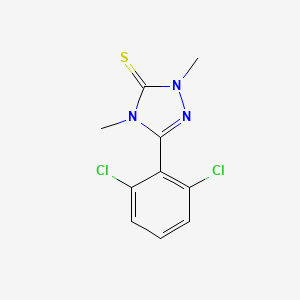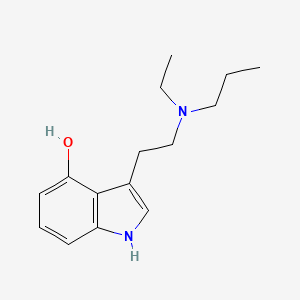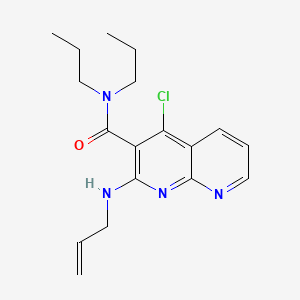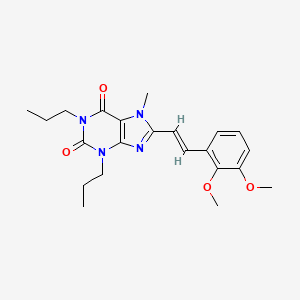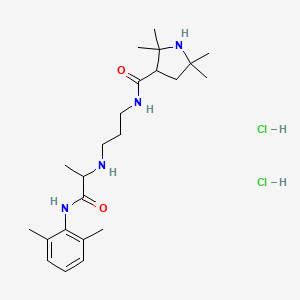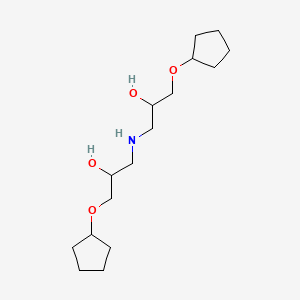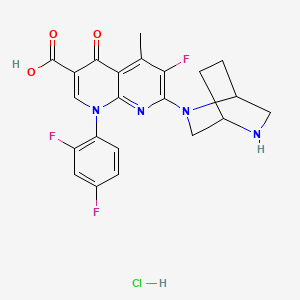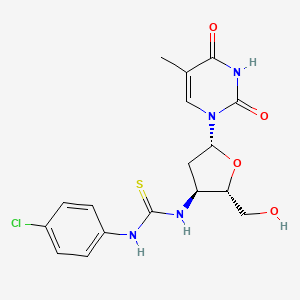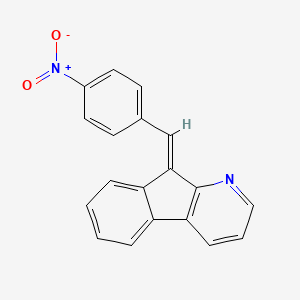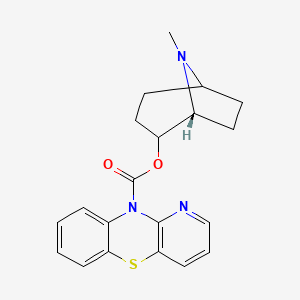
(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate is a complex organic compound that belongs to the class of azaphenothiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate typically involves the Smiles rearrangement, a well-known reaction in organic chemistry. The process begins with the preparation of 1-azaphenothiazine, which is then reacted with tropanol to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process is optimized to minimize impurities and maximize the yield of the desired product. Quality control measures, including spectroscopic techniques, are employed to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the azaphenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to apoptosis in cancer cells. The compound’s ability to intercalate with DNA and interfere with replication and transcription processes is a key aspect of its anticancer activity .
Comparaison Avec Des Composés Similaires
(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate is unique compared to other azaphenothiazines due to its specific structural features and biological activities. Similar compounds include:
1-azaphenothiazine: A simpler structure with less potent biological activity.
10-(2′-morpholinylethyl)-1-azaphenothiazine: Known for its enhanced anticancer properties.
10H-1,9-diazaphenothiazine: Exhibits potent action against selected cancer cell lines.
These comparisons highlight the unique properties and potential of this compound in scientific research and therapeutic applications.
Propriétés
Numéro CAS |
87395-55-9 |
|---|---|
Formule moléculaire |
C20H21N3O2S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] pyrido[3,2-b][1,4]benzothiazine-10-carboxylate |
InChI |
InChI=1S/C20H21N3O2S/c1-22-13-8-10-14(22)16(11-9-13)25-20(24)23-15-5-2-3-6-17(15)26-18-7-4-12-21-19(18)23/h2-7,12-14,16H,8-11H2,1H3/t13?,14-,16?/m1/s1 |
Clé InChI |
MMNMRACPVNWKDQ-NPCAHTBFSA-N |
SMILES isomérique |
CN1[C@@H]2CCC1CCC2OC(=O)N3C4=CC=CC=C4SC5=C3N=CC=C5 |
SMILES canonique |
CN1C2CCC1C(CC2)OC(=O)N3C4=CC=CC=C4SC5=C3N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


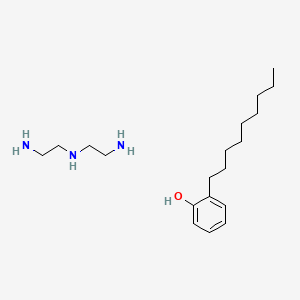
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
